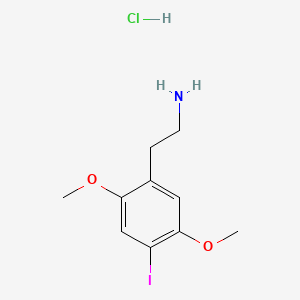

2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-((2-Carboxyphenyl)amino)-4-chlorobenzoic acid” is similar to the one you’re asking about . It’s a solid substance with a molecular weight of 291.69 . Another related compound is “2-((Carboxymethyl)amino)benzoic acid”, which is a Glycine derivative .

Synthesis Analysis

A one-step synthesis of a similar compound, “2-[(2-Carboxyphenyl)amino]-6-formylnicotinic Acid”, has been reported . The process involves the photolysis of 2-Azidobenzoic acid in the presence of weak bases .

Molecular Structure Analysis

The molecular structure of “2-[(2-Carboxyphenyl)amino]-4-chlorobenzoic acid” includes a benzene ring, a carboxylic acid, and an amine .

Chemical Reactions Analysis

The compound “2-(2-carboxyphenyl)-4,5-imidazole dicarboxylic acid” has been used in the construction of metal–organic frameworks (MOFs) due to the coordination advantage of N-heterocyclic carboxylate ligands .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-((2-Carboxyphenyl)amino)-4-chlorobenzoic acid” include a molecular weight of 291.69 and it’s a solid at room temperature .

科学的研究の応用

I have conducted multiple searches to find detailed information on the scientific research applications of “2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid”, but unfortunately, the available information is not specific to the unique applications you’re interested in. The search results mainly discuss the synthesis and structural elucidation of related compounds .

作用機序

Target of Action

It is known that this compound is used in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This compound is used in the Suzuki–Miyaura cross-coupling reaction due to its stability, ease of preparation, and environmentally benign nature .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides .

Pharmacokinetics

The compound’s stability and ease of preparation suggest that it may have favorable pharmacokinetic properties .

Result of Action

The result of the compound’s action is the formation of carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis for the construction of carbon skeletons .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, in which this compound is used, is known to be exceptionally mild and tolerant to various functional groups . This suggests that the compound’s action may be robust to a variety of environmental conditions.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-(2-carboxyanilino)-3-methoxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO5/c1-21-12-8-4-6-10(15(19)20)13(12)16-11-7-3-2-5-9(11)14(17)18/h2-8,16H,1H3,(H,17,18)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKEZEKVCLYBJFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1NC2=CC=CC=C2C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70652318 |

Source

|

| Record name | 2-(2-Carboxyanilino)-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

88377-32-6 |

Source

|

| Record name | 2-(2-Carboxyanilino)-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-Aminothiazol-4-yl)[(Z)-sodiooxyimino]acetic acid allyl ester](/img/structure/B564497.png)

![N-[1-(3'-Benzyloxyphenyl)ethyl]-N-methyl-O-ethylcarbamate](/img/structure/B564501.png)

![N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)-O-ethylcarbamate](/img/structure/B564502.png)

![N-[1-(3'-Benzyloxyphenyl)ethyl]-N-methylamine](/img/structure/B564503.png)

![N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)amine](/img/structure/B564504.png)

![2-[4-(1-Hydroxy-2-methylpropyl)phenyl]propanoic acid](/img/structure/B564513.png)

![(3S,4R,5S,6S,8S,9R,10S,13R,14S,15S,16R,17R)-17-[(2R)-5-[[(2R,3R,4S,5S)-4-hydroxy-3-[(2S,3R,4S,5R)-4-hydroxy-3,5-dimethoxyoxan-2-yl]oxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,4,6,8,15,16-hexol](/img/structure/B564516.png)